Dimethyl 3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2,4-dicarboxylate
Description
Dimethyl 3-methyl-5-[(naphthalen-1-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is a thiophene-based dicarboxylate derivative characterized by a naphthalenecarbonylamino substituent at the 5-position of the thiophene ring. This compound belongs to a class of bioactive thiophene derivatives known for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Its structure combines a rigid thiophene core with ester (dimethyl dicarboxylate) and bulky aromatic (naphthalenecarbonyl) groups, which influence its physicochemical properties and biological interactions .
Properties
CAS No. |
379250-30-3 |
|---|---|
Molecular Formula |
C20H17NO5S |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
dimethyl 3-methyl-5-(naphthalene-1-carbonylamino)thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H17NO5S/c1-11-15(19(23)25-2)18(27-16(11)20(24)26-3)21-17(22)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,1-3H3,(H,21,22) |
InChI Key |
FDXHRPLENCLWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC3=CC=CC=C32)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the carboxylic acid groups through a series of reactions involving halogenation and subsequent substitution reactions. The naphthalenylcarbonyl group is then introduced through a coupling reaction, often using reagents such as naphthalenylcarbonyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The naphthalenylcarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols .
Scientific Research Applications
2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2,4-Thiophenedicarboxylic acid, 3-methyl-5-[(1-naphthalenylcarbonyl)amino]-, 2,4-dimethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoroacetyl): Enhance binding affinity to target proteins (e.g., AvrRps4) due to increased polarity and hydrogen-bonding capacity. For example, the trifluoroacetyl analog forms two hydrogen bonds (ASN236, ARG199) with a binding energy of -5.7 kcal/mol, comparable to ampicillin (-5.8 kcal/mol) .
- Aromatic Substituents (e.g., naphthalenecarbonyl): Likely improve hydrophobic interactions but may reduce solubility.
Physicochemical and Pharmacokinetic Properties
The dimethyl ester group in the target compound confers lower molecular weight and higher solubility compared to diethyl analogs (e.g., Diethyl 3-methyl-5-[(trifluoroacetyl)amino]thiophene-2,4-dicarboxylate, MW: 396.3 g/mol). However, the naphthalenecarbonyl group introduces a logP value (~3.5–4.0 estimated) higher than analogs with polar substituents (e.g., trifluoroacetyl: logP ~2.8) .
Lipinski’s Rule Compliance :
- All analogs listed comply with Lipinski’s Rule of Five (MW <500, hydrogen bond donors ≤5, acceptors ≤10, logP <5) .
- The target compound’s naphthalene group may push logP closer to the upper limit (~5), necessitating formulation optimization for oral bioavailability.
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